(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of (6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the phenyl and phenoxyethyl groups. Reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imino group.
Substitution: The phenyl and phenoxyethyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
(6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to fully elucidate the molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to (6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE include various thiazolo[3,2-a]pyrimidine derivatives and phenoxyethyl-substituted compounds. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of (6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C29H25N3O3S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C29H25N3O3S/c1-19-14-20(2)16-24(15-19)35-13-12-34-23-10-8-21(9-11-23)17-25-27(30)32-26(22-6-4-3-5-7-22)18-36-29(32)31-28(25)33/h3-11,14-18,30H,12-13H2,1-2H3/b25-17-,30-27? |
InChI Key |
LQZXOUZNVPRNSI-WPRPLIHDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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